molecular formula C17H14BrNO B13761967 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL CAS No. 776295-04-6

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL

Katalognummer: B13761967
CAS-Nummer: 776295-04-6
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: MHCIMYWNWFLLOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is an organic compound with the molecular formula C17H14BrNO and a molecular weight of 328.2 g/mol This compound is characterized by the presence of an amino group, a bromophenyl group, and a naphthalen-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and using catalysts to improve yield and selectivity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although it is primarily in the research phase.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl and naphthalen-1-ol moieties can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-1-OL
  • 2-[Amino-(3-fluoro-phenyl)-methyl]-naphthalen-1-OL
  • 2-[Amino-(3-iodo-phenyl)-methyl]-naphthalen-1-OL

Uniqueness

2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine .

Eigenschaften

CAS-Nummer

776295-04-6

Molekularformel

C17H14BrNO

Molekulargewicht

328.2 g/mol

IUPAC-Name

2-[amino-(3-bromophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)16(19)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,19H2

InChI-Schlüssel

MHCIMYWNWFLLOD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.